molecular formula C10H7ClN2O3 B11872847 7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11872847
M. Wt: 238.63 g/mol
InChI Key: NNFIYFPEYHIBDX-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is an organic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the reaction of 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce the chloro group into the molecule. The reaction conditions often require an inert atmosphere and specific solvents such as dichloromethane or dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substituting agents such as halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid include:

  • 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • Oxolinic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the cinnoline ring.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

7-chloro-8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c1-4-6(11)3-2-5-7(4)12-13-8(9(5)14)10(15)16/h2-3H,1H3,(H,12,14)(H,15,16)

InChI Key

NNFIYFPEYHIBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NN=C(C2=O)C(=O)O)Cl

Origin of Product

United States

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